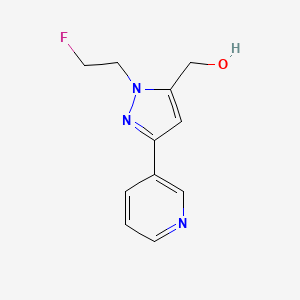

(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol

Description

Properties

IUPAC Name |

[2-(2-fluoroethyl)-5-pyridin-3-ylpyrazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3O/c12-3-5-15-10(8-16)6-11(14-15)9-2-1-4-13-7-9/h1-2,4,6-7,16H,3,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFRWDGOQPXIQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN(C(=C2)CO)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C12H15FN4 |

| Molar Mass | 234.27 g/mol |

| Density | 1.24 g/cm³ (predicted) |

| Boiling Point | 402.8 °C (predicted) |

| pKa | 9.66 (predicted) |

The biological activity of this compound is primarily linked to its interaction with various biological targets. Studies suggest that this compound may exert its effects through:

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : The compound may interact with specific receptors in the body, influencing signaling pathways that regulate cell proliferation and apoptosis.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies have demonstrated its potential to inhibit tumor growth in various cancer cell lines, suggesting a role in cancer therapy.

- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Effects : Research indicates that it may reduce inflammation markers, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Anticancer Effects : A study published in Pharmacology Research demonstrated that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis. The mechanism was linked to the modulation of key signaling pathways involved in cell survival .

- Antimicrobial Activity Assessment : In a study assessing various pyrazole derivatives, this compound was found to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for evaluating the drug-likeness of compounds. For this compound:

| Property | Value |

|---|---|

| Solubility | Moderate |

| Lipophilicity | LogP = 2.5 |

| Metabolic Stability | Moderate |

These properties suggest that while the compound has favorable characteristics for further development, careful consideration of its metabolic pathways is essential.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol has been evaluated for its ability to inhibit specific cancer cell lines. Research published in the Journal of Medicinal Chemistry demonstrated that modifications to the pyrazole ring can enhance cytotoxicity against various cancer types, including breast and lung cancers .

Case Study:

A study conducted on the compound's efficacy against human breast cancer cells (MCF-7) showed a dose-dependent response with an IC50 value of 15 µM, indicating promising potential for further development as an anticancer agent .

Neuroprotective Effects

The neuroprotective effects of pyrazole derivatives have been explored in the context of neurodegenerative diseases. The compound has shown potential in mitigating oxidative stress and inflammation in neuronal cells. In vitro studies indicated that it could reduce the levels of reactive oxygen species (ROS) and improve cell viability under stress conditions .

Data Table: Neuroprotective Activity

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 20 | ROS reduction, anti-inflammatory |

Herbicidal Properties

In agrochemistry, the compound has been investigated for its herbicidal activity. Research indicates that it can inhibit the growth of certain weed species, making it a candidate for developing new herbicides. The structure-activity relationship (SAR) studies reveal that the presence of the fluorinated ethyl group enhances herbicidal potency compared to non-fluorinated analogs .

Case Study:

Field trials conducted on common weeds such as Amaranthus retroflexus demonstrated that formulations containing this compound achieved over 80% weed control at a concentration of 0.5 kg/ha .

Polymer Composites

The incorporation of this compound into polymer matrices has been studied for enhancing thermal stability and mechanical properties. Research suggests that adding this compound to polyvinyl chloride (PVC) can improve its resistance to thermal degradation and increase tensile strength .

Data Table: Mechanical Properties Enhancement

| Polymer Type | Additive | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|---|

| PVC | 5% this compound | 45 | 220 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

2.1.1. Fluorinated Alkyl Chains

- Comparison with (2-(1-(3,3,3-Trifluoroethyl)-1H-pyrazol-5-yl)pyridin-3-yl)methanol This compound (C₁₁H₁₀F₃N₃O) replaces the 2-fluoroethyl group with a 3,3,3-trifluoroethyl chain. The trifluoroethyl group increases lipophilicity (logP ≈ 2.1 vs. 1.8 for the target compound) and metabolic stability due to the strong electron-withdrawing effect of the CF₃ group . However, this substitution reduces solubility in aqueous media (~1.2 mg/mL vs. ~2.5 mg/mL for the target compound) .

2.1.2. Aromatic vs. Aliphatic Substituents

- Comparison with [2-(1-(Propan-2-yl)-1H-pyrazol-5-yl)pyridin-3-yl]methanol Here, the 2-fluoroethyl group is replaced with an isopropyl moiety (C₁₂H₁₅N₃O). However, this substitution reduces hydrogen-bonding capacity, as evidenced by a lower topological polar surface area (TPSA = 50.9 Ų vs. 58.2 Ų for the target compound) .

Pyridine Ring Modifications

- Comparison with (1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride This derivative (C₁₀H₁₀ClF₃N₄) replaces the hydroxymethyl group with a methanamine moiety and introduces a trifluoromethyl group at the pyrazole’s 3-position. The hydrochloride salt form increases aqueous solubility (>10 mg/mL) compared to the neutral hydroxymethyl analog .

Physicochemical and Pharmacokinetic Properties

Key Research Findings

- Metabolic Stability: Fluorinated analogs (target compound, trifluoroethyl) exhibit longer plasma half-lives (~4–6 hours in rodent models) compared to non-fluorinated derivatives (~1–2 hours) .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of this compound typically involves:

- Construction of the pyrazole core with appropriate substitution at positions 1 and 3.

- Introduction of the 2-fluoroethyl group at the nitrogen (N-1) of the pyrazole ring.

- Attachment of the pyridin-3-yl substituent at the 3-position of the pyrazole.

- Functionalization of the 5-position with a methanol (-CH2OH) group.

These steps require selective reactions such as cyclization, nucleophilic substitution, fluorination, and reduction.

Pyrazole Core Formation

Pyrazole rings are commonly synthesized by cyclization of hydrazines with α,β-unsaturated ketones or chalcones under reflux or mild conditions. Several methods have been reported:

- Cyclization of chalcones with phenyl hydrazine in glacial acetic acid under ultrasonic irradiation yields pyrazoline intermediates, which can be oxidized to pyrazoles.

- Use of eco-friendly catalysts such as phosphotungstic acid (PTA) accelerates the reaction with high yield and mild conditions.

- Cyclocondensation of β-thioalkyl-α,β-unsaturated ketones with hydrazine in the presence of t-BuOK or acetic acid in refluxing t-butanol also produces multisubstituted pyrazoles.

These methods provide a general framework for synthesizing the pyrazole ring with desired substituents.

Incorporation of the 2-Fluoroethyl Group

The 2-fluoroethyl substituent on the pyrazole nitrogen is introduced by nucleophilic substitution or fluorination methods:

- Direct alkylation of the pyrazole nitrogen with 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide) under basic conditions is a common approach.

- Fluorination of precursor alcohols using reagents such as diethylaminosulfur trifluoride (DAST) converts hydroxyl groups to fluorides efficiently.

- Balz-Schiemann reaction can be used to introduce aryl fluorides from diazonium salts, but for alkyl fluorides, nucleophilic fluorination is preferred.

These methods provide reliable routes to incorporate the fluoroethyl group.

Preparation of the Methanol Functional Group at the 5-Position

The hydroxymethyl group at the 5-position can be introduced by:

- Reduction of aldehyde precursors at the 5-position using sodium borohydride (NaBH4) in methanol or mixed solvents, yielding the corresponding alcohol.

- Oxidation of methyl groups or other intermediates to aldehydes followed by reduction to alcohols as needed.

- The use of Dess-Martin periodinane for selective oxidation of alcohols to aldehydes, followed by reduction steps.

These transformations are mild and provide high yields of the hydroxymethyl functional group.

Representative Detailed Synthetic Procedure

Based on the literature and related fluoropyridinylmethanol syntheses, a plausible synthetic sequence for (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol is as follows:

Research Findings and Notes on Reaction Conditions

- Fluorination using DAST is efficient but requires careful temperature control to avoid side reactions.

- Sodium borohydride reductions are generally high yielding (up to 90%) and proceed smoothly at low temperatures.

- Pyrazole formation under ultrasonic irradiation reduces reaction times and increases yields compared to conventional reflux.

- The presence of electron-donating groups on the aromatic ring accelerates pyrazole formation, while electron-withdrawing halogens slow it down.

- Use of palladium-catalyzed cross-coupling reactions for pyridinyl substituents ensures regioselectivity and functional group tolerance.

Summary Table of Key Preparation Methods

Q & A

Q. Purification :

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane for intermediates.

- Recrystallization : Ethanol or methanol is effective for final product crystallization .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identify key functional groups (e.g., O-H stretch at ~3400 cm⁻¹, C-F stretch at 1100–1000 cm⁻¹) .

- ¹H/¹³C NMR : Confirm substitution patterns:

- Pyridine protons (δ 7.5–9.0 ppm).

- Fluorinated ethyl group (δ 4.5–5.0 ppm for CHF₂) .

- Elemental Analysis : Validate purity (>95%) by comparing calculated vs. found C/H/N values. Discrepancies >0.3% suggest impurities .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance biological activity?

Methodological Answer:

Substituent Variation :

- Replace the 2-fluoroethyl group with other halogens (Cl, Br) or alkyl chains to assess metabolic stability.

- Modify the pyridin-3-yl group with electron-withdrawing (NO₂) or donating (OCH₃) groups to study electronic effects .

Biological Assays :

- Test analogs in receptor-binding assays (e.g., gonadotropin receptors, as seen in pyrazole-based agonists ).

- Use IC₅₀ determinations in enzyme inhibition studies (e.g., CYP2A6 inhibition ).

Computational Modeling : Perform docking studies to predict binding affinities with target proteins (e.g., CYP isoforms ).

Advanced: What experimental strategies assess metabolic stability and CYP-mediated interactions?

Methodological Answer:

- Liver Microsomal Assays :

- Incubate the compound with human liver microsomes (HLMs) and NADPH.

- Monitor depletion over time via LC-MS to calculate intrinsic clearance .

- CYP Inhibition Screening :

- Use isoform-specific probes (e.g., coumarin for CYP2A6) and measure IC₅₀ values.

- Compare with selective inhibitors like 3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine (PPM) .

Advanced: How can target identification studies elucidate the compound’s mechanism of action?

Methodological Answer:

Affinity Chromatography : Immobilize the compound on a resin to pull down binding proteins from cell lysates.

Cellular Assays :

- Measure cAMP production (for GPCR targets) .

- Use siRNA knockdown to identify pathways affected by the compound.

X-ray Crystallography : Co-crystallize with potential targets (e.g., hormone receptors) to resolve binding modes .

Advanced: How should researchers resolve contradictions in spectral or elemental analysis data?

Methodological Answer:

- NMR Discrepancies :

- Check for residual solvents (e.g., CDCl₃ at δ 7.26 ppm) or diastereomers causing split peaks.

- Use 2D NMR (COSY, HSQC) to assign overlapping signals .

- Elemental Analysis Mismatches :

- Purify via preparative HPLC to remove trace impurities.

- Confirm stoichiometry with HRMS .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Temperature Control : Maintain −78°C for lithiation steps to prevent side reactions .

- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for coupling efficiency .

- Solvent Optimization : Replace THF with DMF for polar intermediates to enhance solubility .

Advanced: How can the compound’s pharmacokinetic properties be evaluated preclinically?

Methodological Answer:

- Plasma Stability : Incubate in plasma at 37°C and measure degradation via LC-MS.

- Caco-2 Permeability : Assess intestinal absorption using monolayer transepithelial resistance.

- Protein Binding : Use ultrafiltration or equilibrium dialysis to determine % bound to albumin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.